An In-Depth Technical Guide to 1-(Isoquinolin-6-YL)ethanone: Current Knowledge and Future Directions
An In-Depth Technical Guide to 1-(Isoquinolin-6-YL)ethanone: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Isoquinolin-6-YL)ethanone is a heterocyclic ketone and a member of the diverse isoquinoline family of compounds. The isoquinoline scaffold is a key pharmacophore in numerous biologically active molecules and approved pharmaceuticals, driving significant interest in its derivatives for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties of 1-(Isoquinolin-6-YL)ethanone, including its structure and basic physical characteristics. However, a thorough review of the current scientific literature reveals a notable scarcity of in-depth experimental data, including detailed synthetic protocols, comprehensive spectroscopic analysis, and specific reactivity studies for this particular isomer. This guide will summarize the available information and, more importantly, delineate the existing knowledge gaps, proposing a strategic approach for future research to fully characterize this promising molecule.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the isoquinoline ring system, allowing for substitution at various positions, provides a rich scaffold for the design of novel therapeutic agents. The introduction of an acetyl group, as seen in 1-(Isoquinolin-6-YL)ethanone, offers a potential handle for further chemical modifications and the exploration of new biological activities.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its fundamental properties. For 1-(Isoquinolin-6-YL)ethanone, the key identifiers and basic characteristics are summarized below.
Table 1: Core Properties of 1-(Isoquinolin-6-YL)ethanone
| Property | Value | Source |
| CAS Number | 1015070-54-8 | [5] |
| Molecular Formula | C₁₁H₉NO | [5] |
| Molecular Weight | 171.20 g/mol | [6] |
| IUPAC Name | 1-(isoquinolin-6-yl)ethanone | N/A |
| Synonyms | 6-Acetylisoquinoline | N/A |
Synthesis and Purification: A Path Forward
A plausible synthetic strategy for 1-(Isoquinolin-6-YL)ethanone could involve a multi-step sequence starting from a suitably substituted benzene derivative. The following proposed workflow is a logical starting point for researchers aiming to synthesize this compound.
Proposed Synthetic Workflow
Caption: Proposed general workflow for the synthesis of 1-(Isoquinolin-6-YL)ethanone.
Experimental Causality:
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Choice of Starting Material: The selection of a starting material with the amino and acetic acid functionalities in a meta relationship is crucial for achieving the desired 6-substituted isoquinoline ring system after cyclization.
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Acylation: This step is necessary to introduce the acetyl group that will ultimately become the ethanone moiety of the final product.
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Cyclization: The Bischler-Napieralski reaction is a robust method for the synthesis of dihydroisoquinolines from N-acyl-β-phenethylamines. The choice of dehydrating agent (e.g., P₂O₅, POCl₃) is critical and often requires optimization.
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Aromatization: The resulting dihydroisoquinoline intermediate would require dehydrogenation to form the fully aromatic isoquinoline ring. This can typically be achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.
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Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature. The choice of solvent system (eluent) would need to be determined empirically, for example, by using thin-layer chromatography (TLC).
Spectroscopic Characterization: The Missing Data
A significant gap in the scientific literature is the absence of published spectroscopic data for 1-(Isoquinolin-6-YL)ethanone. To fully characterize this compound and confirm its identity after synthesis, a complete spectroscopic analysis is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl protons of the acetyl group. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 6-substitution pattern.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ketone and the carbons of the isoquinoline ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₁₁H₉NO. The fragmentation pattern observed in the mass spectrum could also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone.
Chemical Reactivity: Exploring the Potential
The reactivity of 1-(Isoquinolin-6-YL)ethanone can be inferred from the known reactivity of isoquinolines and aromatic ketones. The following diagram illustrates potential reaction pathways.
Caption: Potential reactivity pathways for 1-(Isoquinolin-6-YL)ethanone.
Expert Insights on Reactivity:
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Reactions at the Ketone: The acetyl group provides a versatile handle for a variety of transformations. Reduction would yield the corresponding alcohol, which could be a precursor for other derivatives. Oxidation, under appropriate conditions, could lead to the carboxylic acid. The ketone also allows for carbon-carbon bond formation through reactions like the Wittig reaction.
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Reactions on the Isoquinoline Ring: The isoquinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing acetyl group and the nitrogen atom in the pyridine ring. The nitrogen atom itself can undergo reactions such as N-oxidation.
Potential Applications in Drug Discovery
Given the broad biological activities of isoquinoline derivatives, 1-(Isoquinolin-6-YL)ethanone represents a valuable starting point for the synthesis of novel compounds with therapeutic potential. The acetyl group can be modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas for Exploration:
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Oncology: Many isoquinoline alkaloids and their derivatives have demonstrated potent anticancer activity.
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Infectious Diseases: The isoquinoline scaffold is found in several compounds with antibacterial, antifungal, and antiviral properties.
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Neurodegenerative Diseases: Certain isoquinoline derivatives have shown promise as modulators of targets relevant to neurodegenerative disorders.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(Isoquinolin-6-YL)ethanone. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling heterocyclic aromatic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
1-(Isoquinolin-6-YL)ethanone is a molecule of significant interest due to its place within the pharmacologically important isoquinoline family. However, this technical guide highlights a critical lack of specific experimental data for this compound in the public domain. To unlock the full potential of 1-(Isoquinolin-6-YL)ethanone as a building block in drug discovery and other applications, a concerted research effort is required.
Key areas for future research include:
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Development and publication of a robust and reproducible synthetic protocol.
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Full spectroscopic characterization (NMR, MS, IR) to provide a definitive reference for this compound.
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Systematic investigation of its chemical reactivity to understand its utility as a synthetic intermediate.
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Screening for biological activity in a variety of assays to identify potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can fully elucidate the chemical properties of 1-(Isoquinolin-6-YL)ethanone and pave the way for its use in the development of novel and impactful chemical entities.
References
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